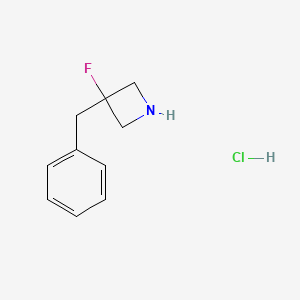

3-Benzyl-3-fluoroazetidine hydrochloride

Description

Properties

IUPAC Name |

3-benzyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGHGMHWNFAEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 3-Fluoroazetidines

The synthesis of 3-fluoroazetidines, including 3-benzyl-3-fluoroazetidine hydrochloride, generally involves multi-step procedures starting from suitable precursors such as aldehydes, imines, or carbohydrate derivatives. Two main approaches have been documented:

Bromofluorination of N-propenylimines followed by ring closure : This method involves the regiospecific bromofluorination of an N-propenylimine intermediate, which upon expulsion of bromide undergoes ring closure to form the azetidine ring with fluorine at the 3-position. This approach has been applied to prepare nonactivated 3-fluoroazetidines in a three-step sequence starting from aldehydes, involving imination, bromofluorination, and ring closure. However, challenges such as hydrolysis during aqueous workup and formation of isomeric mixtures have been noted, especially when targeting 3-bromo-3-fluoroazetidines.

Carbohydrate-derived triflates reacting with benzylamine : A more stereoselective and high-yielding method leverages carbohydrate chemistry. Starting from fluorinated sugar derivatives (e.g., 3-deoxy-1,2;5,6-di-O-isopropylidene-3-fluoro-α-D-glucofuranose), triflates are prepared and then reacted with benzylamine to form bicyclic azetidines. Subsequent manipulations, including selective reductions and oxidative cleavage, yield 3-fluoroazetidine derivatives with benzyl substitution at nitrogen. This method benefits from the stereochemical control inherent in carbohydrate scaffolds and has been demonstrated to produce high yields (up to 97%) of key intermediates leading to this compound.

Detailed Stepwise Preparation via Carbohydrate Route

The carbohydrate-based synthesis involves the following key steps, as exemplified in the literature:

| Step | Reaction | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triflation of 3-deoxy-3-fluoro sugar derivative | Triflic anhydride, pyridine, DCM, −20 °C | 97 | Formation of triflate intermediate |

| 2 | Nucleophilic displacement with benzylamine | Benzylamine, solvent (e.g., ethanol), reflux | High (not specified) | Formation of bicyclic azetidine with benzyl substitution |

| 3 | Acetolysis of bicyclic intermediate | Acetic anhydride, BF3·etherate | 100 | Formation of mixed acetal |

| 4 | Sequential reduction | DIBAL-H in toluene, then NaBH4 in MeOH | 97 | Reduction to azetidine iminosugar |

| 5 | Oxidative cleavage and further oxidation | NaIO4 in aqueous dioxane, I2 in MeOH | 69 | Formation of peptidomimetic building block |

| 6 | Hydrogenolysis of benzyl group | Pd/C (10%), aqueous dioxane, H2 | 88 | Conversion to azetidine iminosugar |

| 7 | Hydrolysis of methyl ester | K2CO3 in aqueous dioxane | 57 | Formation of N-benzyl azetidine |

| 8 | Final hydrogenolysis | Pd/C, H2 | 45 | Yield of fluoro azetidine hydrochloride |

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The carbohydrate route has been optimized for large-scale synthesis, with triflation of fluorosugars yielding intermediates in up to 97% yield and subsequent reactions maintaining high efficiency.

Sequential reduction steps using DIBAL-H followed by sodium borohydride are critical to avoid over-reduction or decomposition of sensitive intermediates.

Hydrogenolysis conditions (Pd/C catalyst, aqueous dioxane) are effective for benzyl group removal without affecting the fluorine substituent or azetidine ring integrity.

Attempts to directly reduce acetolysis products with sodium borohydride alone were unsuccessful, highlighting the need for careful stepwise reduction.

Bromofluorination methods require careful control of reaction conditions to avoid hydrolysis and formation of isomeric mixtures, which complicate purification.

This detailed analysis shows that the most reliable and high-yielding preparation of this compound involves carbohydrate-derived triflate intermediates reacted with benzylamine, followed by controlled reduction and purification steps. Alternative methods exist but face challenges in selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine or benzyl groups.

Ring-Opening Reactions: The azetidine ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzyl derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or benzaldehydes.

Reduction Products: Reduction can yield benzylamines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antitubercular Activity

Recent studies have highlighted the potential of azetidine derivatives, including 3-benzyl-3-fluoroazetidine hydrochloride, as candidates for antibacterial agents. These compounds have shown promise in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. For instance, a series of azetidine-based compounds were identified as inhibitors of the polyketide synthase (Pks13) thioesterase domain, which is crucial for the biosynthesis of mycolic acids in M. tuberculosis . The optimization of these compounds led to significant improvements in their efficacy against tuberculosis.

Development of FFA2 Antagonists

Another area of interest is the development of azetidine derivatives as antagonists for free fatty acid receptor 2 (FFA2). A specific chemical series was optimized to enhance potency and improve pharmacokinetic properties, demonstrating the versatility of this compound in drug discovery .

Synthetic Methodologies

Synthesis of Functionalized Azetidines

The synthesis of this compound has been explored through various chemical pathways. One notable method involves the reaction of benzyl chloride with azetidine precursors under microwave irradiation, which allows for rapid synthesis with high yields . This method demonstrates the compound's utility as a versatile building block in synthetic organic chemistry.

Reactivity Studies

Research has delved into the reactivity of fluorinated azetidines, including their ability to participate in nucleophilic substitutions and cyclization reactions. The presence of the fluorine atom enhances electrophilicity, making these compounds valuable intermediates for further functionalization .

Mechanism of Action

The mechanism of action of 3-Benzyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The azetidine ring’s strained structure can also play a role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-benzyl-3-fluoroazetidine hydrochloride with hydrochlorides of pharmacologically active compounds from diverse therapeutic classes, focusing on structural features, substituent effects, and analytical methodologies.

Structural and Functional Group Analysis

Table 1: Key Structural Features of 3-Benzyl-3-fluoroazetidine HCl and Comparable Compounds

Key Observations:

- Fluorine Substituent: The fluorine atom at the 3-position may improve metabolic stability and modulate electronic properties compared to non-fluorinated analogs like benzydamine HCl . Notably, fluoxetine HCl contains a trifluoromethyl group, which enhances lipophilicity and bioavailability.

Physicochemical and Pharmacokinetic Implications

- Solubility : Hydrochloride salts generally improve aqueous solubility. Memantine HCl and dosulepin HCl exhibit moderate solubility, influenced by bulky hydrophobic groups. The azetidine ring’s strain in the target compound may reduce crystallinity, enhancing solubility compared to rigid adamantane-based memantine.

- Stability : Fluorine’s electron-withdrawing effect could stabilize the azetidine ring against hydrolysis, similar to how CF₃ stabilizes fluoxetine HCl .

- Bioavailability : Benzyl groups in benzydamine HCl and fluoxetine HCl enhance membrane permeability, suggesting the target compound may share this trait.

Analytical Methodologies

Methods validated for analogous hydrochlorides could be adapted for quality control of 3-benzyl-3-fluoroazetidine HCl:

- HPLC : Used for dosulepin HCl and ropinirole HCl due to their aromaticity.

- Spectrophotometry : Employed for memantine HCl and benzydamine HCl via UV-active chromophores.

- Stability Testing: Stress studies for chlorphenoxamine HCl (oxidation, photolysis) provide a framework for assessing the target compound’s degradation pathways.

Biological Activity

3-Benzyl-3-fluoroazetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, cytotoxic effects, and its role as a pharmacophore in drug design.

- Molecular Formula : C₉H₈ClFN

- Molecular Weight : 175.62 g/mol

- Melting Point : 130 °C

- CAS Number : 617718-46-4

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, have demonstrated promising antimicrobial properties. A study focused on related azetidine compounds revealed that modifications to the azetidine ring can enhance activity against various pathogens. The minimum inhibitory concentration (MIC) of these compounds was assessed, showing that certain derivatives possess significant potency against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Benzyl-3-fluoroazetidine | 8 | Staphylococcus aureus |

| Related Azetidine Amides | 4 | Escherichia coli |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity against cancer cells while sparing non-cancerous cells. For instance, it was found to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC₅₀ value of approximately 10 µM .

Case Study: MDA-MB-231 Cells

In a detailed study, the effects of this compound were assessed on MDA-MB-231 cells:

- Treatment Duration : 72 hours

- Concentration Range : 1 µM to 50 µM

- Results :

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis confirmed by Annexin V staining.

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular signaling pathways crucial for cell survival and proliferation. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis .

Q & A

Q. How do researchers control for autofluorescence interference in fluorometric assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.